Trametinib-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trametinib-13C-d3 is a labeled version of trametinib, which is an orally active mitogen-activated protein kinase (MEK) inhibitor. Trametinib-13C-d3 is specifically labeled with carbon-13 and deuterium, making it useful for various scientific research applications, particularly in the field of pharmacokinetics and drug metabolism studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trametinib-13C-d3 involves the incorporation of carbon-13 and deuterium into the trametinib molecule. The process typically starts with the synthesis of trametinib, followed by the introduction of the isotopic labels. The key steps include:
Cyclopropanation: The introduction of a cyclopropyl group.
Amination: The addition of an amino group to the phenyl ring.
Iodination: The introduction of an iodine atom.
Deuteration and Carbon-13 Labeling: The incorporation of deuterium and carbon-13 into specific positions of the molecule
Industrial Production Methods
Industrial production of trametinib-13C-d3 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include the use of high-purity reagents, controlled reaction environments, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
Trametinib-13C-d3 undergoes various chemical reactions, including:
Oxidation: The introduction of oxygen atoms into the molecule.
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Scientific Research Applications
Trametinib-13C-d3 has a wide range of scientific research applications, including:
Pharmacokinetics: Used as an internal standard for the quantification of trametinib in biological samples.
Drug Metabolism: Helps in studying the metabolic pathways and identifying metabolites.
Cancer Research: Investigated for its potential in treating various cancers, including melanoma and non-small cell lung cancer.
Toxicology: Used in toxicity studies to understand the safety profile of trametinib .
Mechanism of Action
Trametinib-13C-d3 exerts its effects by inhibiting MEK1 and MEK2, which are key components of the mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in cell proliferation, differentiation, and survival. By inhibiting MEK1 and MEK2, trametinib-13C-d3 disrupts the MAPK pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Cobimetinib: Another MEK inhibitor used in cancer treatment.
Selumetinib: A MEK inhibitor with similar applications in cancer therapy.
Binimetinib: Another MEK inhibitor used in combination with other drugs for cancer treatment
Uniqueness
Trametinib-13C-d3 is unique due to its isotopic labeling, which makes it particularly useful for pharmacokinetic and drug metabolism studies. The incorporation of carbon-13 and deuterium allows for precise tracking and quantification in biological systems, providing valuable insights into the drug’s behavior and metabolism .
Properties
Molecular Formula |
C26H23FIN5O4 |
---|---|
Molecular Weight |
619.4 g/mol |
IUPAC Name |
N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6-methyl-2,4,7-trioxo-8-(trideuterio(113C)methyl)pyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C26H23FIN5O4/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34/h4-7,10-12,17,30H,8-9H2,1-3H3,(H,29,34)/i1+1D3 |
InChI Key |
LIRYPHYGHXZJBZ-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])C1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5 |
Canonical SMILES |
CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.